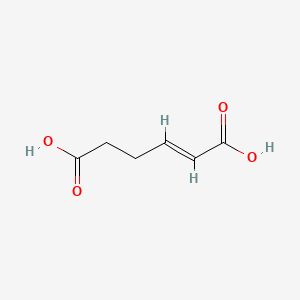
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a benzaldehyde group substituted with a hydroxy group at the third position and a 2-methoxyethoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and 2-methoxyethanol.
Etherification: The hydroxy group at the fourth position of the benzaldehyde is etherified using 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid, to form the 2-methoxyethoxy group.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-hydroxy-4-(2-methoxyethoxy)benzoic acid.
Reduction: 3-hydroxy-4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: The compound can be used in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde depends on its interaction with molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of the hydroxy and methoxyethoxy groups can influence its binding affinity and reactivity with these enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-4-methoxybenzaldehyde: Lacks the 2-methoxyethoxy group, which may affect its solubility and reactivity.
4-hydroxy-3-methoxybenzaldehyde (Vanillin): Commonly used as a flavoring agent and has different functional properties due to the position of the hydroxy and methoxy groups.
Uniqueness
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both a hydroxy group and a 2-methoxyethoxy group, which can significantly influence its chemical behavior and potential applications. The combination of these functional groups can enhance its solubility in organic solvents and its reactivity in various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
943751-08-4 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



